molecular formula C11H14ClNO4 B14491229 Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride CAS No. 63828-37-5

Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride

Katalognummer: B14491229
CAS-Nummer: 63828-37-5
Molekulargewicht: 259.68 g/mol
InChI-Schlüssel: LBOUUZPMJRYIIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, an aminoacetyl group, and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(2-aminoacetyl)phenol with methyl chloroacetate in the presence of a base to form the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-[3-(aminomethyl)phenoxy]acetate;hydrochloride
  • Phenoxy acetamide derivatives (e.g., chalcone, indole, quinoline derivatives)

Uniqueness

Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

63828-37-5

Molekularformel

C11H14ClNO4

Molekulargewicht

259.68 g/mol

IUPAC-Name

methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride

InChI

InChI=1S/C11H13NO4.ClH/c1-15-11(14)7-16-9-4-2-3-8(5-9)10(13)6-12;/h2-5H,6-7,12H2,1H3;1H

InChI-Schlüssel

LBOUUZPMJRYIIJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=CC=CC(=C1)C(=O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.